5-Chloropentanesulfonyl chloride
Description
The compound 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (CAS 1909337-37-6) is a specialized sulfonyl chloride derivative with a molecular formula of C₁₁H₁₃Cl₂NO₃S and a molecular weight of 310.2 g/mol . Structurally, it features a benzene-sulfonyl chloride core modified by a 5-chloropentanamido substituent, enabling versatile reactivity in organic synthesis. This high-purity compound (≥95%) is a clear, pale liquid, optimized for pharmaceutical, agrochemical, and materials science applications. Its dual functional groups (sulfonyl chloride and chlorinated alkyl chain) make it a valuable intermediate for synthesizing targeted molecules, including drug candidates and crop protection agents .
Properties
Molecular Formula |
C5H10Cl2O2S |
|---|---|
Molecular Weight |
205.10 g/mol |
IUPAC Name |
5-chloropentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H10Cl2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |
InChI Key |
MAFJOYUQURNSIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we compare 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride with related sulfonyl chlorides, acyl chlorides, and chlorinated intermediates, emphasizing structural, functional, and application-based differences.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Sulfonyl vs. Acyl Chlorides: 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride and methanesulfonyl chloride contain the sulfonyl chloride (-SO₂Cl) group, which is more electrophilic and hydrolytically stable than acyl chlorides (-COCl) . Sulfonyl chlorides are preferred for forming sulfonamides in drug discovery. 5-Chloropentanoyl chloride and 4-chlorobenzoyl chloride are acyl chlorides, which react rapidly with nucleophiles (e.g., amines, alcohols) but are prone to hydrolysis, limiting their use in aqueous conditions .
Substituent Effects: The 5-chloropentanamido side chain in 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride enhances solubility in organic solvents and enables modular derivatization, unlike simpler sulfonyl chlorides like methanesulfonyl chloride . Aromatic substituents (e.g., 4-chlorobenzoyl chloride) increase resonance stabilization, reducing reactivity compared to aliphatic analogs like 5-chloropentanoyl chloride .
Application-Specific Advantages
- Pharmaceuticals :
- Agrochemicals :
- Synthetic Flexibility: 5-Chloropentanoyl chloride’s linear structure facilitates polymer crosslinking, whereas the aromatic sulfonyl chloride supports regioselective aromatic substitutions .
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